Pseudoprotopine

Description

Contextualization within the Protopine (B1679745) Alkaloid Family

Pseudoprotopine belongs to the protopine class of isoquinoline (B145761) alkaloids. nih.gov This family of compounds is characterized by a unique chemical framework featuring a ten-membered heterocyclic ring that contains a nitrogen atom and a carbonyl group. publish.csiro.aunih.gov Protopine alkaloids are biosynthesized in plants from the amino acid tyrosine. ontosight.ai

While sharing the core ten-membered ring structure, this compound is distinguished from more common members of its family, such as protopine and allocryptopine (B104922), by its oxygenation pattern. nih.govresearchgate.net Most protopine alkaloids possess oxygen-containing groups (like methoxy (B1213986) or methylenedioxy) at the C2-C3 positions of the A ring and the C9-C10 positions of the C ring. nih.gov In a rare structural variation, this compound features this oxygenation at the C10-C11 positions of the C ring. nih.gov This structural nuance is a key point of interest in phytochemical research.

| Compound Name | Core Structure | Key Structural Difference from this compound |

| Protopine | Protopine Alkaloid | Oxygenation at C2-C3 and C9-C10. nih.govnih.gov |

| Allocryptopine | Protopine Alkaloid | Oxygenation at C2-C3 and C9-C10. researchgate.net |

| This compound | Protopine Alkaloid | Oxygenation at C2-C3 and C10-C11. nih.gov |

Research Significance of this compound

The scientific interest in this compound stems from its unique structure and its presence in plants used in traditional medicine. phcogj.com Research has focused on its isolation, chemical synthesis, and a range of biological activities. The compound has been successfully isolated from several plant species, including Papaver nudicaule, Corydalis turtschaninovii, and Zanthoxylum conspersipunctatum. publish.csiro.auresearchgate.netepa.gov The total synthesis of this compound has been achieved, confirming its elucidated structure and providing a means for producing the compound for further study. publish.csiro.auresearchgate.net

Investigations into the biological effects of this compound have revealed several areas of potential pharmacological interest. Studies have explored its analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai Furthermore, research has demonstrated its potential as an antioxidant and its ability to inhibit the oxidation of low-density lipoproteins (LDL). acs.orgresearchgate.net More recent studies have also highlighted its insecticidal activity against certain agricultural pests like aphids. epa.govmdpi.com These findings underscore the compound's role as a lead for further investigation in medicinal chemistry and agricultural science.

| Research Area | Detailed Findings | Source Organism / Context |

| Anti-inflammatory Activity | Exhibited activity in a lipopolysaccharide-induced nitric oxide assay. acs.org | Isolated from Macleaya cordata. acs.org |

| Antioxidant Activity | Showed antioxidant effects in a DPPH radical scavenging assay. acs.org | Isolated from Macleaya cordata. acs.org |

| Insecticidal Activity | Demonstrated significant insecticidal effects against the cotton aphid (Aphis gossypii). epa.govmdpi.com | Isolated from Corydalis turtschaninovii tubers. epa.gov |

| LDL Oxidation Inhibition | Showed inhibitory activity on the oxidation of low-density lipoproteins (LDL). researchgate.net | Isolated from Corydalis turtschaninovii tubers. researchgate.net |

| Analgesic & Antimicrobial Activity | Research into benzylisoquinoline alkaloids, including this compound, has indicated potential analgesic and antimicrobial effects. ontosight.ai | General research on the alkaloid class. ontosight.ai |

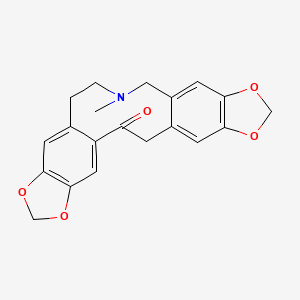

Structure

3D Structure

Properties

IUPAC Name |

14-methyl-7,9,20,22-tetraoxa-14-azapentacyclo[15.7.0.04,12.06,10.019,23]tetracosa-1(24),4,6(10),11,17,19(23)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-3-2-12-5-17-20(26-11-23-17)8-15(12)16(22)4-13-6-18-19(25-10-24-18)7-14(13)9-21/h5-8H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAALQOFZFANFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=CC5=C(C=C4C1)OCO5)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178935 | |

| Record name | Pseudoprotopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24240-05-9 | |

| Record name | 5,7,8,15-Tetrahydro-6-methylbis[1,3]benzodioxolo[5,6-c:5′,6′-g]azecin-14(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoprotopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoprotopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24240-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution of Pseudoprotopine

Botanical Sources and Phylogenetic Distribution

Pseudoprotopine has been identified in plants belonging to the Papaveraceae and Berberidaceae families.

The Papaveraceae family is a significant source of isoquinoline (B145761) alkaloids, including this compound.

Genus Papaver : this compound has been isolated from the aerial parts of Papaver nudicaule L. (Iceland poppy) phcogj.commdpi.comresearchgate.net. This species, belonging to the Papaveraceae family, is widely distributed in Mongolia and has been traditionally used in Mongolian medicine phcogj.comresearchgate.net. Other related alkaloids such as protopine (B1679745) and allocryptopine (B104922) are also found in Papaver species mdpi.comnih.govresearchgate.net.

Genus Corydalis : this compound has also been identified in Corydalis species, another genus within the Papaveraceae family researchgate.netresearchgate.netwikipedia.orgnih.govresearchgate.net. Specifically, it has been isolated from the tubers of Corydalis turtschaninovii researchgate.net. Corydalis species are known for their rich alkaloid content, with protopine-type alkaloids, including this compound, being among them researchgate.netnih.govnih.gov. Corydalis solida and Pseudofumaria lutea, also in Papaveraceae, contain protopine derivatives mdpi.com.

While the Rutaceae family, particularly the genus Zanthoxylum, is known for a diverse array of alkaloids such as benzophenanthridines, furoquinolines, and aporphines (including berberine), this compound has not been explicitly reported in this family based on the available literature. Studies on Zanthoxylum species primarily detail the presence of other alkaloid classes wikipedia.orgresearchgate.netnrfhh.comsemanticscholar.orgfrontiersin.org.

The Berberidaceae family, notably the genus Berberis (barberry), is a rich source of isoquinoline alkaloids. This compound has been identified in Berberis species, although the primary alkaloids associated with this genus are typically berberine (B55584), berbamine, palmatine, and jatrorrhizine (B191652) phytopharmajournal.comnih.govfrontiersin.orgnih.govtandfonline.comnih.govgbpihed.gov.innih.gov. One study specifically lists this compound among the alkaloids found in the aerial parts of Berberis holstii nih.gov.

No other plant families or genera have been identified as significant sources of this compound in the reviewed literature. The occurrence is predominantly linked to the Papaveraceae and Berberidaceae families.

Intraspecies Localization: Tissue and Organ Distribution Patterns

The localization of this compound within plants varies depending on the species.

In Papaver nudicaule, this compound has been isolated from the aerial parts phcogj.commdpi.comresearchgate.net.

In Corydalis turtschaninovii, this compound has been found in the tubers researchgate.net.

For Berberis species, while this compound has been reported in aerial parts nih.gov, broader studies on Berberis alkaloids indicate that the root part is generally the most concentrated area for alkaloids like berberine, followed by stem bark and stem, with trace amounts in leaves and berries frontiersin.org. Specific localization data for this compound within Berberis species beyond aerial parts is limited in the reviewed literature.

Data Table: Identified Sources of this compound

| Plant Species | Family | Plant Part(s) Identified | References |

| Papaver nudicaule | Papaveraceae | Aerial parts | phcogj.commdpi.comresearchgate.net |

| Corydalis turtschaninovii | Papaveraceae | Tubers | researchgate.net |

| Berberis holstii | Berberidaceae | Aerial parts | nih.gov |

Compound List

this compound

Protopine

Allocryptopine

(+)-Amuronine

(-)-Dihydroamuronine

(-)-Amurensinine N-oxide A

(-)-Amurensinine N-oxide B

(-)-8,14-dihydroflavinantine

(-)-Corypalmine

Berberine chloride

(-)-Isocorypalmine

(-)-Corydalmine

(+)-Bicuculline

(+)-Stylopine

Demethylcorydalmine

Glaucine

Corydaline

Berberine

Palmatine

Magnoflorine

Jatrorrhizine

Berbamine

Oxyacanthine

Chelidonine

(+)-Glaziovine

(-)-Tetrahydropseudoeoptisine

Nitidine

Chelerythrine

Isolation and Extraction Methodologies for Pseudoprotopine

Advanced Extraction Techniques from Plant Biomass

Modern extraction methods offer significant advantages over traditional techniques by improving efficiency, reducing solvent consumption, and minimizing extraction time. For alkaloids like pseudoprotopine, which are often present in small quantities within the plant, these advanced methods are crucial for maximizing yield.

Ultrasound-Assisted Extraction (UAE) is a highly effective method that utilizes the mechanical effects of acoustic cavitation to disrupt plant cell walls, thereby enhancing solvent penetration and facilitating the release of intracellular contents. The efficiency of UAE is influenced by several factors, including the solvent composition, temperature, and duration of sonication. Studies on the extraction of similar isoquinoline (B145761) alkaloids have demonstrated that UAE can significantly increase extraction yields in shorter timeframes compared to conventional methods. For instance, optimizing UAE parameters such as using a 52% ethanol (B145695) solvent system for 9 minutes at a liquid-solid ratio of 26.6:1 mL/g has proven effective for related alkaloids. researchgate.net

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds. MAE offers benefits such as reduced extraction times and lower solvent usage. Research on the extraction of protopine (B1679745), an isomer of this compound, from Macleaya cordata has shown that optimal MAE conditions can be determined by systematically varying parameters like ethanol concentration, extraction temperature, and solvent-to-solid ratio.

| Extraction Method | Key Parameters Investigated | General Findings for Related Alkaloids |

| Ultrasound-Assisted Extraction (UAE) | Solvent concentration, Extraction time, Liquid-to-solid ratio | Can significantly enhance the extraction yield of alkaloids compared to traditional methods. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Ethanol concentration, Temperature, Solvent-to-solid ratio | Effective in reducing extraction time and solvent consumption for protopine-type alkaloids. |

Chromatographic Separation and Purification Strategies

Following extraction, the crude alkaloid mixture undergoes a series of chromatographic steps to isolate and purify this compound.

Vacuum Liquid Chromatography (VLC) is a widely used technique for the initial fractionation of crude plant extracts. nih.gov It is a modification of traditional column chromatography that utilizes a vacuum to accelerate the flow of the mobile phase through the stationary phase (commonly silica (B1680970) gel or alumina). This allows for a faster and often more efficient separation of compounds based on their polarity. The extract is typically dry-loaded onto the column, and a stepwise gradient of solvents with increasing polarity is used for elution. This method is particularly useful for handling large quantities of crude extract and for obtaining enriched fractions of target compounds like this compound.

Preparative Thin-Layer Chromatography (PTLC) is a valuable technique for the purification of small to moderate quantities of compounds. nih.gov In PTLC, the sample is applied as a band onto a thick layer of adsorbent (e.g., silica gel) coated on a glass plate. The plate is then developed in a suitable solvent system, and the separated bands corresponding to different compounds are visualized (e.g., under UV light). The band containing the desired compound, in this case, this compound, is scraped off the plate, and the compound is then eluted from the adsorbent with a suitable solvent. The choice of the solvent system is critical for achieving good separation, and it is often optimized using analytical TLC first. For related alkaloids, solvent systems such as toluene:ethyl acetate:diethyl amine have been used. researchgate.net

| Chromatography Technique | Stationary Phase | Typical Application in this compound Isolation | Key Advantages |

| Vacuum Liquid Chromatography (VLC) | Silica gel, Alumina | Initial fractionation of crude alkaloid extracts. | Fast, efficient for large sample loads, economical. nih.gov |

| Preparative Thin-Layer Chromatography (PTLC) | Silica gel 60 F254 | Purification of smaller quantities of this compound from enriched fractions. | Good resolution for closely related compounds, cost-effective. nih.gov |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. chromtech.comwarwick.ac.uk

For analytical purposes , reversed-phase HPLC (RP-HPLC) is commonly employed to determine the purity of isolated this compound and to quantify its presence in extracts and fractions. A C18 column is a frequent choice for the stationary phase, and the mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and the polar mobile phase.

For preparative purposes , the conditions developed on an analytical scale can be scaled up to larger columns to isolate gram quantities of the pure compound. Gradient elution is often used to achieve optimal separation of complex mixtures. The selection of the mobile phase composition and gradient profile is crucial for resolving this compound from its isomers and other co-eluting alkaloids.

Gas Chromatography (GC) can be used for the analysis of alkaloids, often after derivatization to increase their volatility and thermal stability. nih.gov GC coupled with mass spectrometry (GC-MS) is a powerful technique for the identification of alkaloids in complex mixtures based on their retention times and mass fragmentation patterns. The separation of isomers, such as protopine and this compound, can be challenging but may be achieved with high-resolution capillary columns.

Supercritical Fluid Chromatography (SFC) is considered a "green" chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.gov SFC offers several advantages over HPLC, including faster separations and reduced organic solvent consumption. It is particularly well-suited for the separation of chiral compounds and isomers. The selectivity in SFC can be readily manipulated by changing the pressure, temperature, and the type and concentration of the co-solvent (modifier), making it a versatile tool for the purification of alkaloids like this compound.

Enrichment and Fractionation Protocols for Alkaloid Mixtures

The initial crude extract obtained from the plant material is a complex mixture containing numerous classes of compounds. Therefore, an initial enrichment and fractionation step is essential to increase the concentration of alkaloids and remove interfering substances.

A common approach involves an acid-base extraction. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent. This process yields a crude alkaloid mixture that is significantly enriched and ready for further chromatographic purification.

Chemical Synthesis and Biosynthetic Pathways of Pseudoprotopine

Elucidation of Pseudoprotopine Biosynthesis in Planta

The biosynthesis of this compound is an extension of the well-established benzylisoquinoline alkaloid pathway, which originates from the amino acid L-tyrosine. ontosight.ai While the biosynthesis of the common 2,3,9,10-oxygenated protoberberines and their conversion to other alkaloid types has been extensively studied, research has also shed light on the pathways for the 2,3,10,11-oxygenated "pseudo" series, to which this compound belongs. sci-hub.st

The journey to this compound begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the first key intermediate, (S)-norcoclaurine. researchgate.netgenome.jp A series of subsequent enzymatic reactions, including hydroxylations and methylations, convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. caltech.edufrontiersin.orgontosight.ai

(S)-Reticuline stands at a metabolic crossroads, directing carbon flux toward numerous BIA subclasses. For the protoberberine lineage, the berberine (B55584) bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. mdpi.com (S)-Scoulerine is the precursor to a vast array of protoberberine alkaloids. The specific substitution pattern of this compound (2,3,10,11-oxygenated) arises from modifications downstream of (S)-scoulerine, leading to intermediates such as tetrahydropseudocoptisine, a direct precursor in the Corydalis species. sci-hub.st

Table 1: Key Enzymes and Intermediates in the Biosynthesis of Protoberberine Precursors

| Intermediate | Enzyme | Enzyme Class | Reaction |

|---|---|---|---|

| L-Tyrosine | Tyrosine hydroxylase | Hydroxylase | Conversion to L-DOPA |

| Dopamine + 4-HPAA | Norcoclaurine synthase (NCS) | Lyase | Condensation to (S)-norcoclaurine |

| (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | Methyltransferase | Methylation |

| (S)-Coclaurine | Coclaurine N-methyltransferase (CNMT) | Methyltransferase | N-methylation |

| (S)-N-methylcoclaurine | Cytochrome P450 80B1 (CYP80B1) | P450 Hydroxylase | Hydroxylation to (S)-reticuline |

| (S)-Reticuline | Berberine Bridge Enzyme (BBE) | Oxidase | Oxidative cyclization to (S)-scoulerine |

This table summarizes the initial steps of the BIA pathway leading to the protoberberine scaffold.

Stereochemistry is a defining feature of BIA biosynthesis. The enzymes involved exhibit strict stereoselectivity, ensuring the correct configuration of intermediates. For instance, the initial condensation product is specifically the (S)-enantiomer of norcoclaurine, and this stereochemistry is retained through to (S)-reticuline. ontosight.aiscienceopen.com

The conversion of the tetrahydroprotoberberine precursor to the protopine (B1679745) skeleton also involves critical stereochemical steps. Studies on Corydalis cell cultures have shown that the precursor, tetrahydropseudocoptisine, is stereospecifically N-methylated to give the α-N-metho salt, which possesses a cis configuration between the B and C rings. sci-hub.stingentaconnect.com This specific stereoisomer is the substrate for the subsequent enzymatic steps leading to this compound, whereas the corresponding β-N-metho salt is not. sci-hub.st

The formation of this compound from its tetracyclic protoberberine precursor is a classic example of an oxidative ring rearrangement. The process can be outlined in several key steps, starting from a 2,3,10,11-oxygenated tetrahydroprotoberberine alkaloid like tetrahydropseudocoptisine. sci-hub.stingentaconnect.com

N-methylation: The tertiary nitrogen of the tetrahydroprotoberberine is methylated, forming a quaternary α-N-metho salt. ingentaconnect.com

C-14 Hydroxylation: An oxidative step introduces a hydroxyl group at the C-14 position. ingentaconnect.com

Ring Opening: The resulting intermediate is a quaternized N-methyl-14-hydroxy-tetrahydroprotoberberine, which is essentially a half-aminal. This structure is unstable and undergoes cleavage of the C-14 to N-7 bond. ingentaconnect.com This bond scission opens the B-ring, transforming the rigid tetracyclic protoberberine skeleton into the more flexible ten-membered medium ring system characteristic of the protopine alkaloids. researchgate.net Subsequent oxidation at C-6 would yield the final this compound structure. ingentaconnect.com

Total and Semi-Synthetic Approaches to this compound

The chemical synthesis of this compound, like other protopine alkaloids, typically leverages the synthesis of the related protoberberine core, followed by a ring-opening or rearrangement strategy.

While a direct total synthesis of this compound featuring a ring enlargement is not extensively documented, the synthesis of the parent compound, protopine, has been achieved through such methods. A notable strategy involves the ring enlargement of an indeno[2,1-a] mcmaster.cabenzazepine. researchgate.net In this approach, the indeno-benzazepine is subjected to singlet oxygen oxygenation, which cleaves a bond and expands the ring system to form a 10-membered keto-lactam. Subsequent reduction of the amide carbonyl group completes the synthesis of the protopine skeleton. researchgate.net

Other ring enlargement strategies common in alkaloid synthesis, such as the Tiffeneau–Demjanov rearrangement, could theoretically be applied to construct the cycloheptanone (B156872) portion of a precursor, which could then be elaborated into the ten-membered ring. acs.org These methods transform cyclohexanone (B45756) precursors into seven-membered rings, a key structural challenge. researchgate.netacs.org

The construction of the protoberberine skeleton, the key precursor for a semi-synthesis of this compound, relies heavily on intramolecular cyclization and condensation reactions. Classical methods for building the tetracyclic core include:

Bischler-Napieralski reaction: This involves the acid-catalyzed cyclization of a β-phenylethylamide to form a dihydroisoquinoline (Ring B). mcmaster.ca

Pictet-Spengler reaction: This reaction condenses a β-phenylethylamine with an aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. mcmaster.ca

Pomeranz-Fritsch cyclization: This method synthesizes the isoquinoline (B145761) ring system from a benzaldehyde (B42025) and an aminoacetaldehyde acetal. mcmaster.ca

More contemporary approaches offer greater efficiency and modularity. For example, a convergent strategy has been developed using a rhodium-catalyzed C-H functionalization to create a substituted isoquinolone, which then undergoes an anionic aza-6π-electrocyclization to furnish the tetracyclic protoberberine core directly. acs.orgnih.gov Other modern syntheses employ palladium-catalyzed reductive carbocyclization or intramolecular Friedel-Crafts-type cyclizations to efficiently assemble the alkaloid framework. researchgate.netorganic-chemistry.org Once the corresponding 2,3,10,11-oxygenated protoberberine is synthesized, it can be converted to this compound through a semi-synthetic sequence mimicking the biosynthetic pathway, involving N-methylation and oxidative ring opening.

Table 2: Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| (S)-Coclaurine | Benzylisoquinoline Alkaloid |

| (S)-N-Methylcoclaurine | Benzylisoquinoline Alkaloid |

| (S)-Norcoclaurine | Benzylisoquinoline Alkaloid |

| (S)-Reticuline | Benzylisoquinoline Alkaloid |

| (S)-Scoulerine | Protoberberine Alkaloid |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Phenylacetaldehyde |

| Dopamine | Phenethylamine |

| L-DOPA | Amino Acid Derivative |

| L-Tyrosine | Amino Acid |

| Protopine | Protopine Alkaloid |

| This compound | Protopine Alkaloid |

Photochemical Reactions in this compound Synthesis

Photochemical reactions, which utilize light to initiate chemical transformations, offer powerful and efficient strategies for constructing complex organic frameworks that may be difficult to access through conventional thermal methods. nih.gov The input of energy from light promotes molecules to electronically excited states, altering their reactivity and enabling unique bond formations. nih.govprinceton.edu In the context of alkaloid synthesis, these methods are valued for their high atom efficiency and often environmentally friendly nature. chim.itresearchgate.net

While specific photochemical syntheses dedicated exclusively to this compound are not extensively documented in readily available literature, methods applied to the synthesis of the core protopine alkaloid skeleton are relevant. A notable strategy involves the photochemical ring enlargement of indeno[2,1-a] beilstein-journals.orgbenzazepine precursors. nih.gov This transformation is achieved through oxygenation with singlet oxygen, a high-energy, electronically excited state of molecular oxygen. nih.gov The process typically begins with the irradiation of a solution containing the benzazepine precursor and a photosensitizer. The sensitizer (B1316253) absorbs light and transfers the energy to ground-state triplet oxygen, generating the reactive singlet oxygen. This species then reacts with the substrate to form a 10-membered keto-lactam ring, a key intermediate in the protopine alkaloid framework. nih.gov The final steps would involve the conversion of the amide carbonyl group into a methylene (B1212753) group to complete the synthesis. nih.gov

The general principle of using light to access otherwise inaccessible reaction pathways is a cornerstone of modern organic synthesis. acs.org Photoredox catalysis, for instance, has emerged as a powerful tool for single-electron transfer (SET) processes, enabling the formation of radical species that can trigger complex cascade reactions to build intricate molecular architectures like those found in alkaloids. acs.org

Table 1: Example of a Photochemical Reaction in Protopine Alkaloid Synthesis

| Precursor Class | Reagent | Reaction Type | Key Intermediate | Ref |

| Indeno[2,1-a] beilstein-journals.orgbenzazepines | Singlet Oxygen (¹O₂) | Ring Enlargement/Oxygenation | 10-membered keto-lactam | nih.gov |

Catalytic Methods in Synthetic Pathways

Catalytic methods are fundamental to the efficient and selective synthesis of complex natural products like this compound. These methods employ substoichiometric amounts of a catalyst to accelerate reactions, increase yields, and control stereoselectivity. nih.govrsc.org In alkaloid synthesis, transition-metal catalysis and, increasingly, biocatalysis play pivotal roles. bohrium.comrsc.org

Transition-Metal Catalysis

Transition metals such as palladium, rhodium, and chromium are extensively used in the synthesis of isoquinoline alkaloids, which are precursors to the protopine family. nih.govbohrium.com A specific example relevant to the protopine structure involves the stereoselective and regioselective functionalization of protopine alkaloids themselves. Research has shown that dihydrocryptopine, a protopine alkaloid closely related to this compound, can be selectively complexed to a tricarbonylchromium(0) unit. rsc.org This complexation occurs specifically at the dimethoxyarene ring and directs subsequent reactions, such as alkylation, to a specific position (C-1) on the alkaloid scaffold. rsc.org Following the desired modification, the chromium unit can be removed, yielding the functionalized protopine alkaloid. rsc.org This method highlights the power of transition metals to control reactivity in a complex polycyclic system.

Other key catalytic reactions in the broader synthesis of isoquinoline precursors include:

Cross-Coupling Reactions: Palladium-catalyzed reactions are instrumental in forming crucial carbon-carbon and carbon-nitrogen bonds needed to assemble the core alkaloid structure. nih.gov

C-H Activation: Direct functionalization of C-H bonds is a modern, atom-economical strategy that avoids the need for pre-functionalized starting materials, and transition-metal catalysts are central to these transformations. nih.govbohrium.com

Enzymatic and Biocatalytic Methods

The use of enzymes as catalysts in organic synthesis is a rapidly growing field, prized for its sustainability and high selectivity. rsc.orgnih.gov Enzymes operate under mild conditions and can catalyze chemo-, regio-, and enantio-selective transformations that are challenging to achieve with conventional chemical catalysts. rsc.org While specific enzymatic routes to this compound are not yet established, the principles of enzymatic retrosynthesis are being developed to plan synthetic routes for natural products and their analogues. rsc.org Photobiocatalysis, which merges the advantages of photochemistry with enzymatic catalysis, represents a frontier in synthetic chemistry, enabling new types of enzymatic reactions that proceed via electronically excited states. nih.gov

Table 2: Examples of Catalytic Methods in Protopine Alkaloid Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Application | Ref |

| Transition Metal | Tricarbonylchromium(0) | Directed Alkylation | Regioselective functionalization of a protopine alkaloid | rsc.org |

| Transition Metal | Palladium Acetate | C-H/C-H Coupling | Synthesis of indole-based precursors | nih.gov |

| Biocatalyst | Glycosyltransferases/Glycosidases | Transglycosylation | General enzymatic synthesis of complex molecules | nih.gov |

Structural Modifications and Analogs of Pseudoprotopine

Identification and Characterization of Naturally Occurring Pseudoprotopine Derivatives

Naturally occurring derivatives of this compound are primarily found in plants of the Papaveraceae and Fumariaceae families, with the Corydalis genus being a significant source. nih.govd-nb.inforesearchgate.netnih.gov These derivatives often feature modifications to the core this compound structure, such as variations in the substitution pattern on the aromatic rings or alterations to the N-methyl group.

One notable example is Chaeronepaline-B, a protopine (B1679745) derivative with an epoxide group, which was isolated from Corydalis chaerophylla collected in Nepal. d-nb.inforesearchgate.net Its structure was elucidated using spectroscopic techniques, including 1D and 2D NMR and mass spectrometry. d-nb.inforesearchgate.net Another related compound found in Corydalis species is protopine, which is one of the most abundant constituents in Corydalis solida and Pseudofumaria lutea. nih.gov While structurally similar to this compound, protopine itself is a distinct compound. The phytochemical analysis of various Corydalis species has led to the identification of numerous isoquinoline (B145761) alkaloids, with over 100 identified from this genus alone. d-nb.info

The characterization of these natural derivatives involves a combination of chromatographic and spectroscopic methods. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique used to identify and differentiate various alkaloids within plant extracts. nih.gov

Table 1: Examples of Naturally Occurring Protopine Alkaloids and Related Derivatives

| Compound Name | Plant Source | Key Structural Feature | Reference |

| Protopine | Corydalis solida, Pseudofumaria lutea | Core protopine structure | nih.gov |

| Allocryptopine (B104922) | Pseudofumaria lutea | Isomer of protopine | nih.gov |

| Chaeronepaline-B | Corydalis chaerophylla | Protopine derivative with an epoxy group | d-nb.inforesearchgate.net |

Laboratory Synthesis of this compound Analogs and Derivatives

The laboratory synthesis of analogs and derivatives of complex natural products like this compound is a crucial area of research, enabling access to larger quantities of these compounds for biological evaluation and the creation of novel structures with potentially enhanced or modified activities. While specific literature on the total synthesis of a wide array of this compound analogs is not abundant, general synthetic strategies for related isoquinoline alkaloids can provide insights into potential synthetic routes.

The synthesis of natural product analogs often involves multi-step sequences. For instance, the synthesis of polysubstituted homoproline analogs has been achieved through a three-component condensation reaction. nih.gov Similarly, the synthesis of calycanthaceous alkaloid analogs has been accomplished in excellent yields from readily available starting materials. nih.gov These examples, while not directly involving this compound, highlight the synthetic methodologies that could be adapted for the creation of its analogs.

The concept of "pseudo-natural products" involves the de novo combination of natural product fragments in arrangements not accessible through biosynthesis. nih.gov This approach could be applied to generate novel pyrroquinoline pseudo-natural products that combine fragments characteristic of tetrahydroquinoline and pyrrolidine (B122466) natural product classes, potentially leading to new analogs with unique biological profiles. nih.gov

Synthetic efforts often focus on modifying specific parts of the molecule to probe their importance for biological activity. For example, in the synthesis of cryptolepine (B1217406) derivatives, modifications were made at various positions of the molecule to assess their impact on its DNA-damaging potential. nih.gov A similar approach could be employed for this compound, targeting the aromatic rings, the N-methyl group, or the carbonyl function for modification.

Exploration of Structure-Mechanistic Relationship (SMR) for Modified this compound Structures

The study of structure-mechanistic relationships (SMR) aims to understand how the chemical structure of a molecule influences its biological or mechanistic activity. For this compound and its analogs, SMR studies are essential for identifying the key structural features responsible for their effects and for guiding the design of new derivatives with improved properties.

While specific SMR studies focused solely on a broad range of this compound analogs are limited in the available literature, principles from related alkaloid classes can be extrapolated. For cyclopeptide alkaloids, for instance, a qualitative structure-activity relationship (SAR) study indicated that a 13-membered macrocyclic ring is preferable to a 14-membered one for antiplasmodial activity. mdpi.com Furthermore, the presence of certain functional groups, such as a β-hydroxy proline moiety and methoxylation of the styrylamine (B14882868) moiety, appeared to correlate with higher activity. mdpi.com

In the context of lipo-diterpenoid alkaloids, SAR studies have revealed that specific hydroxyl groups, the nature of a lipo group at a particular position, and the presence of a benzene (B151609) ring are crucial for anti-proliferative activity. nih.gov The length and substitution of fatty acid chains and the electronic properties of substituents on the benzene ring were also found to significantly influence activity. nih.gov

Mechanistic Investigations of Pseudoprotopine S Biological Interactions and Molecular Targets

Molecular Basis of Acetylcholinesterase (AChE) Enzyme Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating nerve impulses. Inhibition of AChE is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease. While specific kinetic data such as IC50 and Ki values for Pseudoprotopine's inhibition of AChE are not extensively documented in publicly available research, the interaction of related alkaloids with this enzyme provides a basis for understanding its potential mechanism.

The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad of amino acids (Ser200, His440, and Glu327) nih.gov. A peripheral anionic site (PAS) at the entrance to this gorge plays a role in attracting and guiding the positively charged acetylcholine substrate into the active site nih.gov. Molecular docking studies with other alkaloids have shown that these compounds can inhibit AChE through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions within the binding pocket peerj.com.

Inhibitors can be classified based on their mechanism of action as competitive, non-competitive, or mixed-type inhibitors. Competitive inhibitors bind to the active site, directly competing with the substrate. Non-competitive inhibitors bind to an allosteric site, changing the enzyme's conformation and reducing its catalytic efficiency. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Without specific kinetic studies on this compound, its precise mode of inhibition remains to be elucidated. However, molecular modeling and docking simulations are powerful tools that could predict the binding affinity and interaction modes of this compound with the AChE active site, providing valuable insights into its inhibitory potential nih.govnih.govmdpi.com.

Interactions with Specific Neurotransmitter Receptors and Pathways

This compound and related protopine (B1679745) alkaloids have been shown to interact with several neurotransmitter systems, suggesting a broader impact on neuronal signaling beyond AChE inhibition.

Gamma-Aminobutyric Acid (GABA) Receptors: Research has demonstrated that protopine-type alkaloids, a class that includes this compound, can enhance the binding of gamma-aminobutyric acid (GABA) to its receptors in the brain nih.govnih.gov. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptor, are the target of benzodiazepines, which exhibit anxiolytic, sedative, and anticonvulsant properties. The enhancement of GABA binding by protopine alkaloids suggests a positive allosteric modulation of the GABA-A receptor, which could underlie some of the observed central nervous system effects of these compounds nih.govnih.gov. This benzodiazepine-like activity points to a significant mechanism by which this compound may influence neuronal excitability.

Serotonin and Norepinephrine Transporters: There is evidence to suggest that protopine alkaloids can also interact with the monoamine neurotransmitter systems. Specifically, protopine has been shown to have antidepressant-like effects by inhibiting serotonin and norepinephrine transporters nih.gov. These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration of these neurotransmitters in the synapse, which is a common mechanism of action for many antidepressant medications nih.govnih.gov. This suggests that this compound may modulate mood and other physiological processes regulated by serotonergic and noradrenergic pathways.

Neuroprotective Signaling Pathways: Beyond direct receptor interaction, protopine has been found to exert neuroprotective effects through the activation of intracellular signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) pathway nih.gov. Activation of this pathway is known to play a role in cellular energy homeostasis and has been linked to neuroprotection against ischemic brain damage by inhibiting oxidative stress and apoptosis nih.gov. This indicates that this compound may have therapeutic potential in conditions associated with neuronal damage.

Mechanistic Aspects of Insecticidal and Aphicidal Activity on Invertebrate Systems

The insecticidal and aphicidal properties of this compound and other alkaloids represent a promising area for the development of natural pesticides. The mechanisms underlying these effects are primarily centered on the disruption of the invertebrate nervous system and interference with essential cellular processes.

The nervous system of insects is a primary target for many insecticides nih.gov. Alkaloids, including this compound, can exert their toxic effects by interfering with neurotransmission. Studies have shown that alkaloids extracted from Corydalis turtschaninovii, which include this compound, exhibit significant aphicidal activity against the cotton aphid, Aphis gossypii nih.gov.

One potential target within the insect nervous system is the octopamine receptor. Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in insects, involved in regulating a wide range of physiological processes and behaviors nih.govnih.gov. Disruption of octopamine signaling can lead to paralysis and death. While direct evidence for this compound's interaction with octopamine receptors is pending, the neurotoxic effects of alkaloids on insects make this a plausible mechanism.

Another potential mechanism is the interference with voltage-gated sodium channels. These channels are essential for the generation and propagation of nerve impulses. Many insecticides, such as pyrethroids, act by modifying the function of these channels, leading to hyperexcitability of the nervous system and eventual paralysis nih.govnih.govmdpi.com. It is conceivable that this compound could also target these critical ion channels in insects.

Role in Plant Chemical Ecology and Defense Mechanisms against Herbivores

Plants produce a vast array of secondary metabolites, including alkaloids, as a chemical defense against herbivores. This compound, found in plants such as those from the Corydalis and Zanthoxylum genera, plays a significant role in this ecological interaction.

The presence of this compound and other alkaloids in plant tissues can act as a feeding deterrent, discouraging herbivores from consuming the plant nih.govnih.gov. This deterrence is often due to the bitter taste and potential toxicity of the alkaloids. For generalist herbivores that feed on a wide variety of plants, the presence of these toxic compounds can be a significant deterrent.

For specialist herbivores that have co-evolved with these plants, the story can be more complex. Some specialist insects have developed mechanisms to tolerate or even sequester plant toxins, using them for their own defense against predators nih.govcornell.edunih.gov. However, the production of these defensive compounds by the plant is a clear evolutionary adaptation to reduce herbivory. The aphicidal activity of this compound is a direct example of its role as a defensive chemical, protecting the plant from sap-sucking insects like aphids nih.gov. The investigation of the chemical ecology of this compound-containing plants continues to reveal the intricate and dynamic nature of plant-herbivore interactions.

Advanced Analytical Techniques for Pseudoprotopine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules, including alkaloids such as pseudoprotopine. It provides detailed information about the connectivity and environment of atoms within a molecule.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experimentation (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

1D NMR:

¹H NMR (Proton NMR): This technique provides information about the number, type, and electronic environment of hydrogen atoms (protons) in the molecule. Chemical shifts, signal multiplicities (singlets, doublets, triplets, etc., indicating coupling), and integration values (representing the relative number of protons) are key parameters. For this compound, ¹H NMR spectra would reveal characteristic signals for aromatic protons, protons adjacent to heteroatoms (like nitrogen or oxygen), and aliphatic protons, aiding in the identification of functional groups and their positions.

¹³C NMR (Carbon NMR): This method provides information about the carbon skeleton of the molecule. Chemical shifts indicate the type of carbon atom (e.g., aliphatic, aromatic, carbonyl, quaternary). ¹³C NMR is crucial for identifying all unique carbon environments within the this compound structure.

2D NMR: These experiments reveal correlations between nuclei, providing more definitive structural assignments and connectivity information.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through covalent bonds (typically ¹H-¹H coupling over 2 or 3 bonds). It maps out proton spin systems, helping to trace the connectivity of proton networks within the this compound molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations). This experiment is invaluable for assigning specific proton signals to their corresponding carbon signals, thereby building a direct link between the ¹H and ¹³C NMR data.

Data Table 1: Information Provided by 1D and 2D NMR Techniques

| Technique | Primary Information Gained | Relevance to this compound Characterization |

| ¹H NMR | Proton environments, chemical shifts, coupling patterns, integration | Identifies and quantifies protons, revealing functional groups and their immediate surroundings. |

| ¹³C NMR | Carbon environments, chemical shifts | Maps the carbon skeleton, identifying different types of carbon atoms. |

| COSY | ¹H-¹H coupling correlations | Establishes connectivity between protons, outlining proton networks. |

| HSQC | ¹H-¹³C one-bond correlations | Directly links proton signals to their attached carbon atoms. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Connects protons to carbons across multiple bonds, crucial for assembling molecular fragments and confirming assignments. |

Coupled Liquid Chromatography-NMR (LC-NMR) Methodologies

LC-NMR hyphenation combines the separation power of liquid chromatography (LC) with the structural identification capabilities of NMR. This approach is highly advantageous for analyzing complex natural product mixtures, such as those containing this compound, which may be present in low concentrations or alongside numerous other compounds.

The methodology allows for the online analysis of separated components directly from the LC eluent. By interfacing the LC system with an NMR flow cell, researchers can obtain NMR spectra for individual peaks as they elute. This bypasses the need for tedious manual isolation and purification of each compound, significantly accelerating the identification process bocsci.comijarsct.co.inwiley.comresearchgate.net. Studies on the biotransformation of precursors leading to this compound-type alkaloids have effectively utilized LC-NMR, alongside LC-MS/MS and LC-CD, for metabolite structure determination acs.orgresearchgate.netnih.govmolaid.com.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique commonly used for polar and thermally labile compounds like alkaloids. It generates charged molecules (e.g., protonated [M+H]⁺ or deprotonated [M-H]⁻ ions) from the sample in solution, allowing for the determination of the molecular mass. For this compound, ESI-MS would provide its exact molecular weight, which is a critical piece of information for its identification and structural confirmation nih.govlibretexts.orgrsc.org. Tandem MS (MS/MS) capabilities, often coupled with ESI, allow for the fragmentation of selected ions, yielding characteristic fragment ions that can be used to infer structural features.

Ultra-High Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)

UHPLC-Q-TOF-MS is a powerful hyphenated technique that combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and sensitivity of a quadrupole-time-of-flight (Q-TOF) mass analyzer. This combination is ideal for the comprehensive analysis of complex natural product extracts.

High Resolution and Mass Accuracy: The Q-TOF analyzer provides very accurate mass measurements, allowing for the determination of the elemental composition (molecular formula) of this compound and its fragments. This precision is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Fragmentation Analysis: UHPLC-Q-TOF-MS/MS allows for detailed fragmentation studies. By inducing fragmentation of precursor ions (e.g., via collision-induced dissociation - CID), characteristic fragment ions are generated. Analyzing these fragments provides vital clues about the substructures and connectivity within the this compound molecule. This technique has been widely applied in the characterization of plant metabolites and alkaloids researchgate.netrsc.orgrsc.orgresearchgate.netfrontiersin.org.

Data Table 2: Information Provided by Mass Spectrometry Techniques

| Technique | Primary Information Gained | Relevance to this compound Characterization |

| ESI-MS | Molecular mass (m/z of molecular ion), basic fragmentation | Determines the molecular weight, providing a primary identifier. Fragmentation offers initial structural clues. |

| UHPLC-Q-TOF-MS / MS | High-resolution mass, accurate mass, detailed fragmentation patterns | Enables precise molecular formula determination, aids in identifying isomers, and provides in-depth structural information through fragment analysis. |

Chiroptical Spectroscopy (e.g., Circular Dichroism, LC-CD) for Absolute Stereochemistry Determination

Many natural products, including alkaloids like this compound, possess chiral centers, meaning they can exist as stereoisomers (enantiomers or diastereomers). Determining the absolute configuration (the three-dimensional arrangement of atoms) is critical, as stereoisomers can exhibit significantly different biological activities. Chiroptical spectroscopy is the primary method for this.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This phenomenon arises from electronic transitions within the molecule and is highly sensitive to the molecule's three-dimensional structure. The resulting CD spectrum serves as a unique fingerprint for a specific stereoisomer. By comparing experimental CD spectra with those calculated from theoretical models (e.g., using quantum chemical methods) or with known standards, the absolute configuration of this compound can be assigned rsc.orgunipi.itnih.govspectroscopyasia.com.

LC-CD (Liquid Chromatography-Circular Dichroism): This hyphenated technique couples CD detection with liquid chromatography. It allows for the acquisition of CD spectra of individual compounds as they elute from the LC column, enabling the determination of absolute stereochemistry for separated enantiomers or diastereomers without the need for isolating pure standards. Studies involving the biotransformation of tetrahydroprotoberberines have utilized LC-CD in conjunction with LC-NMR and LC-MS to establish the stereochemistry of resulting alkaloids, including this compound-type compounds acs.orgresearchgate.netnih.govmolaid.comresearchgate.net.

Integrated Multi-Omics Approaches for Biosynthetic Pathway Delineation

Elucidating the intricate biosynthetic pathways of specialized metabolites like this compound is a complex undertaking that benefits significantly from the integration of multiple "omics" technologies. Approaches such as metabolomics and transcriptomics, when combined, offer a powerful synergy for identifying pathway intermediates, enzymes, and regulatory genes, thereby providing a comprehensive understanding of how this compound is synthesized within biological systems. While specific, published multi-omics studies directly focused on this compound biosynthesis are not widely available, the principles and methodologies employed in related alkaloid research provide a strong framework for understanding this application.

Metabolomics in Pathway Elucidation

Metabolomics involves the comprehensive analysis of all small molecules (metabolites) present in a biological sample at a given time frontlinegenomics.comresearchgate.netfrontiersin.org. For this compound biosynthesis, metabolomic profiling can identify precursor molecules, intermediates, and the final product itself. By comparing metabolic profiles under different conditions (e.g., different developmental stages of a plant, or in response to specific stimuli), researchers can detect changes in the abundance of specific compounds that are indicative of their involvement in the pathway. For instance, studies on Benzylisoquinoline Alkaloids (BIAs), a class to which this compound belongs, have identified various alkaloid intermediates and related metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netnih.govresearchgate.net. These studies have also revealed broader metabolic pathway alterations, such as changes in cysteine and methionine metabolism, sucrose (B13894) and starch metabolism, and purine (B94841) metabolism, which may indirectly support alkaloid synthesis researchgate.net.

Transcriptomics in Pathway Elucidation

Transcriptomics, primarily through RNA sequencing (RNA-Seq), provides a snapshot of all RNA transcripts in a cell or organism, reflecting gene expression levels wikipedia.orgillumina.com. This technique is crucial for identifying the genes that encode the enzymes responsible for catalyzing specific steps in a biosynthetic pathway. By analyzing differential gene expression, researchers can pinpoint genes that are upregulated or downregulated in correlation with the accumulation of this compound or its precursors. For example, studies on other medicinal plants have used transcriptomics to identify candidate genes involved in alkaloid biosynthesis, such as O-methyltransferases (OMTs) and N-methyltransferases (NMTs), which are known to be critical in alkaloid modification researchgate.netresearchgate.netresearchgate.net. These enzymes are hypothesized to play roles in the stereospecific O-methylation and N-methylation steps observed in the conversion of precursors to this compound-type alkaloids acs.org.

Integrated Multi-Omics: Synergy for Pathway Mapping

The true power in delineating complex biosynthetic pathways lies in the integration of metabolomic and transcriptomic data. This synergy allows for the correlation of metabolite abundance with the expression levels of genes predicted to encode the enzymes responsible for their production. When a specific metabolite intermediate shows increased accumulation (metabolomics) and the gene encoding its putative synthesizing enzyme shows a corresponding increase in expression (transcriptomics), it provides strong evidence for that gene's role in the pathway researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com.

For this compound, an integrated approach would involve:

Metabolite Identification: Profiling extracts from relevant plant tissues to identify this compound and potential precursors or intermediates.

Gene Expression Profiling: Performing RNA-Seq on the same tissues to identify genes actively transcribed.

Data Integration: Mapping identified metabolites to known biosynthetic pathways (e.g., BIA pathways) and correlating their accumulation patterns with the expression levels of candidate genes encoding enzymes in those pathways. For instance, if (S)-Tetrahydropseudoprotoberberine is identified as an accumulating intermediate via metabolomics, transcriptomics can then reveal the expression levels of genes encoding enzymes like O-methyltransferases and N-methyltransferases that are predicted to convert it towards this compound acs.org.

This integrated analysis helps to refine proposed pathways, identify novel enzymes, and understand the regulatory mechanisms governing this compound production.

Data Table: Conceptual Integrated Multi-Omics Data for this compound Biosynthesis Elucidation

Due to the limited availability of direct multi-omics studies specifically on this compound, the following table illustrates the type of data that would be generated and analyzed in such an investigation, drawing from known steps in related alkaloid biosynthesis acs.org and general multi-omics principles researchgate.netnih.govfrontiersin.orgmdpi.com.

| Metabolite/Intermediate | Metabolomic Finding (e.g., Relative Abundance Change) | Putative Enzyme/Gene Family | Transcriptomic Finding (e.g., Relative Expression Change) | Proposed Role in this compound Biosynthesis |

| (S)-Tetrahydropseudoprotoberberine | Increased accumulation | O-methyltransferase (OMT) | Upregulated | Precursor for O-methylation step |

| O-methylated intermediate | Moderate accumulation | N-methyltransferase (NMT) | Upregulated | Precursor for N-methylation step |

| N-methylated intermediate | High accumulation | Oxidase (e.g., hypothetical) | Upregulated | Direct precursor to this compound |

| This compound | High accumulation (End product) | N/A | N/A | Final product |

| Tyrosine | Stable/Slightly increased | Tyrosine Decarboxylase | Stable/Slightly increased | Initial precursor in BIA pathway |

| Coclaurine | Moderate accumulation | N-methylcoclaurine-3′-hydroxylase | Upregulated | Intermediate in BIA pathway |

Note: This table represents a conceptual integration of data types. Specific gene names, precise metabolite abundance changes, and expression levels would be derived from experimental data in a dedicated multi-omics study.

Challenges and Future Directions

While powerful, integrating multi-omics data presents challenges, including data standardization, computational integration, and the interpretation of complex biological networks. Future research could focus on generating comprehensive transcriptomic and metabolomic datasets from plants known to produce this compound, followed by rigorous bioinformatic analysis to construct a detailed map of its biosynthetic pathway. This would enable targeted genetic engineering efforts for optimizing this compound production or for a deeper understanding of its biological role. The application of single-cell transcriptomics could also reveal cell-type specific expression patterns of genes involved in this compound biosynthesis, offering finer resolution into pathway regulation univ-tours.frwikipedia.org.

Compound Names Mentioned:

this compound

(S)-Tetrahydropseudoprotoberberine

O-methylated intermediate (conceptual)

N-methylated intermediate (conceptual)

Tyrosine

Coclaurine

Future Research Trajectories and Current Gaps in Pseudoprotopine Studies

Uncharted Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway of pseudoprotopine is largely uncharacterized, presenting a significant knowledge gap. While it is hypothesized to derive from the benzylisoquinoline alkaloid (BIA) pathway, similar to its isomer protopine (B1679745), the specific enzymes and regulatory mechanisms governing its formation are yet to be identified.

Current Gaps:

Lack of Identified Enzymes: The specific oxidases, methyltransferases, and other enzymes that catalyze the final steps to form this compound from its precursors are unknown. The biosynthetic route from (S)-Reticuline, a key intermediate in the BIA pathway, to this compound has not been elucidated.

Unknown Regulatory Factors: The genetic and environmental factors that regulate the expression of biosynthetic genes for this compound are yet to be discovered. It is unclear how plants control the production and accumulation of this specific alkaloid.

Cellular and Subcellular Localization: The specific cell types and subcellular compartments where this compound biosynthesis and storage occur within the plant have not been determined.

Future Research Directions:

Transcriptomics and Proteomics: High-throughput sequencing of the transcriptomes and proteomes of this compound-producing plants can help identify candidate genes and enzymes involved in its biosynthesis.

Gene Silencing and Overexpression: Techniques like RNA interference (RNAi) and CRISPR-Cas9 can be employed to functionally characterize candidate genes and validate their roles in the biosynthetic pathway.

Enzyme Assays: In vitro and in vivo enzyme assays are necessary to confirm the specific catalytic activities of the identified enzymes.

A deeper understanding of the biosynthetic pathway could enable the metabolic engineering of plants or microorganisms for enhanced production of this compound.

Development of Novel and Efficient Synthetic Strategies

The chemical synthesis of this compound has not been extensively explored, and the development of novel and efficient synthetic routes is a crucial area for future research. Advancements in synthetic organic chemistry can provide access to larger quantities of pure this compound for biological studies and potential therapeutic applications.

Current Gaps:

Limited Reported Syntheses: There is a scarcity of published total synthesis routes for this compound, limiting the availability of the compound from non-natural sources.

Lack of Stereoselective Methods: The development of stereoselective synthetic methods is essential for obtaining specific enantiomers of this compound, which may exhibit different biological activities.

Inefficient and Low-Yielding Routes: Existing synthetic strategies for related alkaloids can be lengthy and may not be readily adaptable for the large-scale production of this compound.

Future Research Trajectories:

Modern Catalytic Methods: The application of modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization, could lead to more concise and efficient synthetic routes. springernature.com

Biomimetic Synthesis: Designing synthetic strategies that mimic the proposed biosynthetic pathway could provide a more natural and potentially more efficient way to construct the this compound scaffold. bioanalysis-zone.com

Flow Chemistry: The use of continuous flow chemistry could enable the safe, scalable, and automated synthesis of this compound and its analogs.

The development of robust synthetic strategies will be instrumental in advancing the pharmacological investigation of this compound.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed Enolate Arylation | Formation of the isoquinoline (B145761) core through a palladium-catalyzed coupling of an enolate and an aryl halide. | Modular and allows for the rapid synthesis of various analogs. nih.gov |

| C-H Functionalization | Direct functionalization of carbon-hydrogen bonds to build the alkaloid core. | Atom-economical and can shorten synthetic sequences. springernature.com |

| Biomimetic Approaches | Mimicking key steps of the natural biosynthetic pathway, such as oxidative coupling or enzymatic reactions. | Can lead to highly selective and efficient syntheses. bioanalysis-zone.com |

| Anionic Aza-6π-Electrocyclization | A powerful ring-closing reaction to form the tetracyclic core of related protoberberine alkaloids. | Can provide rapid access to the core structure. springernature.com |

Deeper Mechanistic Elucidation of Biological Interactions

The biological activities of this compound are largely unexplored. While its isomer, protopine, has been shown to interact with various biological targets, it is crucial to investigate the specific molecular mechanisms of this compound to understand its pharmacological potential.

Current Gaps:

Limited Pharmacological Data: There is a significant lack of in-depth studies on the pharmacological effects of this compound.

Unknown Molecular Targets: The specific proteins, enzymes, receptors, or nucleic acids with which this compound interacts to exert its biological effects have not been identified.

Structure-Activity Relationships (SAR): The relationship between the chemical structure of this compound and its biological activity is not understood.

Future Research Directions:

High-Throughput Screening: Screening this compound against a wide range of biological targets can help identify its potential therapeutic applications.

Molecular Docking and Simulation: Computational studies can predict the binding of this compound to potential protein targets and provide insights into the binding interactions.

Affinity Chromatography and Proteomics: These techniques can be used to isolate and identify the cellular binding partners of this compound.

Spectroscopic and Calorimetric Studies: Techniques like fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry can be employed to characterize the binding affinity and thermodynamics of this compound with its molecular targets.

Elucidating the mechanisms of action of this compound is a critical step towards its development as a potential therapeutic agent.

Innovative Analytical Method Development for Trace Analysis and Complex Matrices

The development of sensitive and selective analytical methods is essential for the accurate quantification of this compound in complex biological and environmental samples. Such methods are crucial for pharmacokinetic studies, quality control of herbal products, and understanding its distribution in nature.

Current Gaps:

Lack of Validated Analytical Methods: There is a need for fully validated and standardized analytical methods for the routine quantification of this compound.

Challenges in Trace Analysis: Detecting and quantifying low concentrations of this compound in complex matrices like plasma, urine, and plant extracts can be challenging due to interferences from other compounds.

Limited Information on Extraction: Efficient and optimized extraction methods for isolating this compound from various sample types have not been well established.

Future Research Trajectories:

Hyphenated Chromatographic Techniques: The use of advanced hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography-diode array detection (HPLC-DAD), can provide the necessary sensitivity and selectivity for trace analysis. nih.govnih.govnih.gov

Development of Biosensors: The creation of highly specific biosensors could enable the rapid and real-time detection of this compound in various samples. mdpi.comnih.gov

Novel Sample Preparation Techniques: The exploration of modern sample preparation techniques, such as solid-phase microextraction (SPME) and pressurized liquid extraction (PLE), can improve the efficiency and reduce the environmental impact of the extraction process.

Ion Mobility Spectrometry: This technique, which separates ions based on their size and shape, could offer an additional dimension of separation for the analysis of this compound in complex mixtures. nih.gov

The development of innovative analytical methods will be vital for advancing research in all aspects of this compound, from its biosynthesis to its biological activity.

Table 2: Advanced Analytical Techniques for this compound Analysis

| Analytical Technique | Principle | Advantages for this compound Analysis |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | Excellent for trace quantification in complex biological matrices. lcms.czresearchgate.net |

| HPLC-DAD | Uses a diode array detector to provide spectral information across a range of wavelengths, aiding in peak identification. | Robust and widely available for quality control of plant extracts. nih.gov |

| Genetically Encoded Biosensors | Engineered proteins that produce a detectable signal upon binding to a specific molecule. | Enables high-throughput screening and real-time monitoring of this compound production. mdpi.comnih.gov |

| Ion Mobility Spectrometry (IMS) | Separates ions in the gas phase based on their size, shape, and charge. | Provides an additional separation dimension to resolve isomeric compounds and reduce matrix effects. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating Pseudoprotopine from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Use column chromatography with silica gel or reverse-phase HPLC, optimizing solvent gradients based on this compound’s polarity. Validate purity via TLC (Rf comparison) and HPLC-MS . For reproducibility, adhere to NIH guidelines on documenting extraction conditions, including temperature, solvent ratios, and plant material preprocessing .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is optimal for specificity and sensitivity. Calibrate using certified reference standards and validate with spike-recovery experiments. NMR (¹H/¹³C) confirms structural integrity, while UV-Vis spectroscopy aids in concentration estimation. Ensure protocols align with standardized questionnaires for instrument parameters (e.g., column type, flow rate) .

Q. How should researchers design initial pharmacological assays to assess this compound’s bioactivity?

- Methodological Answer : Begin with in vitro models (e.g., enzyme inhibition assays or cell-based systems) targeting pathways relevant to this compound’s suspected activity (e.g., opioid receptors or anti-inflammatory pathways). Include positive/negative controls and dose-response curves. Use factorial design to test variables like concentration, incubation time, and solvent effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacokinetic properties of this compound?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay sensitivity, animal models). Replicate studies under controlled conditions, ensuring adherence to protocols like those in preclinical checklists . Employ orthogonal assays (e.g., in situ perfusion alongside LC-MS plasma analysis) to cross-validate absorption rates .

Q. How can researchers optimize in vivo models to evaluate this compound’s neuropharmacological effects?

- Methodological Answer : Select species-specific models (e.g., murine neuroinflammation or zebrafish neurobehavioral assays) based on target mechanisms. Use randomized block designs to control for genetic variability and environmental factors. Integrate behavioral tests with biomarker analysis (e.g., cytokine levels or neurotransmitter quantification) . Ethical compliance requires minimizing sample sizes via power analysis and following institutional review protocols .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity data of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., probit or log-logistic) to calculate LD₅₀ and NOAEL (No Observed Adverse Effect Level). Use Kaplan-Meier survival analysis for longitudinal toxicity studies. Validate assumptions via residual plots and leverage bootstrapping for small sample sizes. Pre-register analysis plans to avoid post hoc data manipulation .

Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies amid variability in natural product sources?

- Methodological Answer : Standardize plant material sourcing (e.g., voucher specimens, geographic origin) and batch-to-batch validation via metabolomic profiling. Publish raw datasets (e.g., NMR spectra, chromatograms) in open-access repositories with metadata on extraction conditions .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound’s mechanisms of action?

- Methodological Answer : Use the P-E/I-C-O framework:

- Population : Target cell/organism.

- Exposure/Intervention : this compound dosage/duration.

- Comparison : Controls (vehicle/positive compound).

- Outcome : Measured endpoints (e.g., receptor binding affinity).

Pre-test hypotheses via computational docking studies or gene knockout models .

Tables: Comparative Analysis of Key Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products